2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol
Description
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a propanol moiety
Properties
IUPAC Name |
2-[3-(trifluoromethyl)cyclohexyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3O/c1-7(6-14)8-3-2-4-9(5-8)10(11,12)13/h7-9,14H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCQSRPLOHRKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the copper-mediated trifluoromethylation of propargyl acetates, which can be achieved using electrophilic trifluoromethylating reagents such as S-(trifluoromethyl)diphenylsulfonium triflate . This reaction proceeds under mild conditions and can yield the desired trifluoromethylated product in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol exerts its effects involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(2R)-2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness
2-[3-(Trifluoromethyl)cyclohexyl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
